

Thermal Stability of 1-(Hydroxymethyl)-5,5-dimethylhydantoin: A Technical Guide

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Compound of Interest

Compound Name: 1-(Hydroxymethyl)-5,5-dimethylhydantoin

Cat. No.: B089587

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Abstract

1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH), a member of the hydantoin class of organic compounds, is widely utilized as a preservative in cosmetics and various industrial applications. Its efficacy stems from its function as a formaldehyde-releasing agent, providing broad-spectrum antimicrobial activity. The thermal stability of MDMH is a critical parameter influencing its storage, formulation, and application, particularly concerning the controlled release of formaldehyde and the potential for thermal runaway reactions. This technical guide provides a comprehensive overview of the thermal stability of MDMH, summarizing the known decomposition pathways and outlining the standard experimental protocols for its characterization. While specific quantitative data from dedicated thermal analyses on pure MDMH are not extensively available in public literature, this guide establishes a framework for its evaluation based on established principles of thermal analysis.

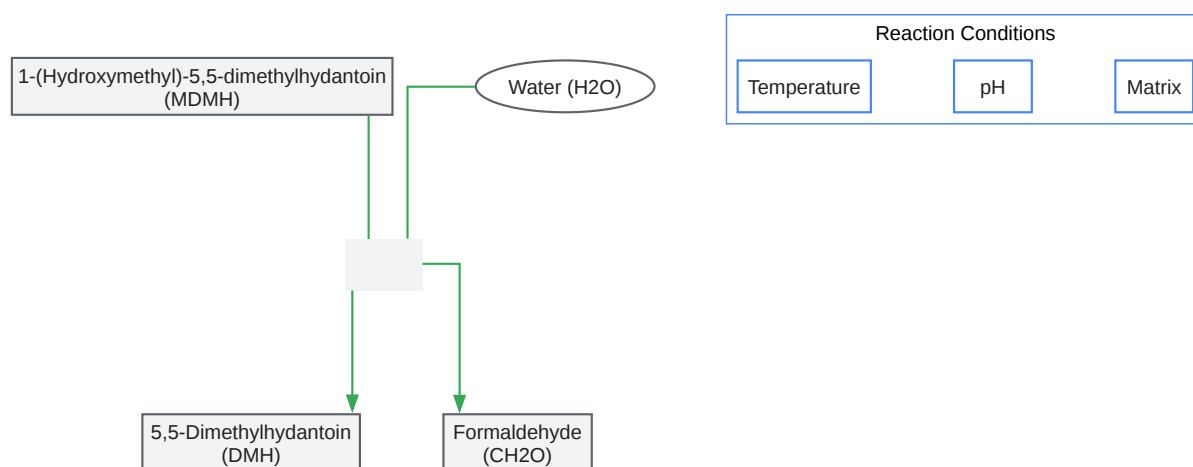
Introduction

1-(Hydroxymethyl)-5,5-dimethylhydantoin (CAS No: 116-25-6), also known as monomethylol dimethylhydantoin, is a key preservative in a range of products. Its primary mechanism of action involves the slow release of formaldehyde in the presence of water. This controlled decomposition is highly dependent on environmental factors, most notably temperature, pH, and the composition of the surrounding matrix.^{[1][2]} Understanding the

thermal behavior of MDMH is paramount for ensuring product stability, safety, and efficacy. Elevated temperatures can accelerate the release of formaldehyde, potentially leading to concentrations that exceed regulatory limits and, in extreme cases, could compromise the chemical integrity of the formulation.[1][3]

Thermal Decomposition Pathway

The principal decomposition pathway for MDMH, especially in aqueous formulations, is hydrolytic cleavage. This reaction results in the formation of 5,5-dimethylhydantoin (DMH) and one molecule of formaldehyde. This equilibrium reaction is the basis for its preservative action.



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Caption: Hydrolytic decomposition of MDMH.

At elevated temperatures in a dry state, it has been noted that MDMH can form a water-soluble dimethylhydantoin formaldehyde resin, suggesting a different, polymerization-based decomposition or reaction pathway under anhydrous conditions.

Thermal Analysis Data

Detailed quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for pure **1-(Hydroxymethyl)-5,5-dimethylhydantoin** are not readily available in peer-reviewed literature. The following tables summarize known physical properties and provide a template for the type of data that would be generated through rigorous thermal analysis.

Table 1: Physical and Chemical Properties

Property	Value	Reference
CAS Number	116-25-6	[4]
Molecular Formula	C ₆ H ₁₀ N ₂ O ₃	[4]
Molecular Weight	158.16 g/mol	[4]
Melting Point	~100-106 °C	[4]
Appearance	White to almost white crystalline powder	[4]

Table 2: Summary of Expected TGA Data

This table is a template. Specific values require experimental determination.

Parameter	Expected Observation
Onset of Decomposition (Tonset)	Temperature at which significant mass loss begins.
Decomposition Steps	Likely a multi-step process involving water loss (if hydrated), formaldehyde release, and subsequent decomposition of the hydantoin ring.
Mass Loss (%) at Each Step	Quantitative loss corresponding to the release of H ₂ O, CH ₂ O, and other gaseous byproducts.
Residue (%) at End Temperature	Percentage of material remaining at the conclusion of the analysis.

Table 3: Summary of Expected DSC Data

This table is a template. Specific values require experimental determination.

Parameter	Expected Observation
Melting Point (T _m)	Endothermic peak corresponding to the solid-to-liquid phase transition (~100-106 °C).
Enthalpy of Fusion (ΔH _{fus})	Energy required for melting.
Decomposition Events	May show endothermic or exothermic peaks following the melt, corresponding to formaldehyde release and other decomposition reactions.
Enthalpy of Decomposition (ΔH _{decomp})	Net energy released or absorbed during decomposition.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments used to characterize the thermal stability of a compound like MDMH.

Thermogravimetric Analysis (TGA)

- Objective: To determine the temperature and rate of mass loss of a material as a function of temperature in a controlled atmosphere.
- Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a programmable furnace.
- Methodology:
 - Sample Preparation: A sample of 5-10 mg of pure MDMH is accurately weighed into a ceramic or aluminum TGA pan.
 - Instrument Setup: The pan is placed on the TGA balance. The furnace is sealed.
 - Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. A parallel experiment in an oxidative atmosphere (air) can also be performed for comparison.
 - Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
 - Data Collection: The instrument records the sample mass as a function of temperature and time. The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine onset temperatures and temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

- Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This allows for the determination of melting points, glass transitions, and the enthalpy of reactions.
- Apparatus: A differential scanning calorimeter.
- Methodology:

- **Sample Preparation:** A small amount of MDMH (2-5 mg) is weighed into an aluminum DSC pan. The pan is hermetically sealed to contain any evolved gases and prevent mass loss before decomposition. An empty, sealed aluminum pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell.
- **Atmosphere:** A purge gas, typically nitrogen, is passed through the cell at a constant flow rate (e.g., 20-50 mL/min).
- **Temperature Program:** The sample is subjected to a controlled heating program, for example, heating from 25 °C to 350 °C at a rate of 10 °C/min.
- **Data Collection:** The instrument measures the differential heat flow between the sample and the reference. The resulting thermogram is analyzed to identify endothermic (melting) and exothermic (decomposition) events and to calculate their corresponding enthalpies.

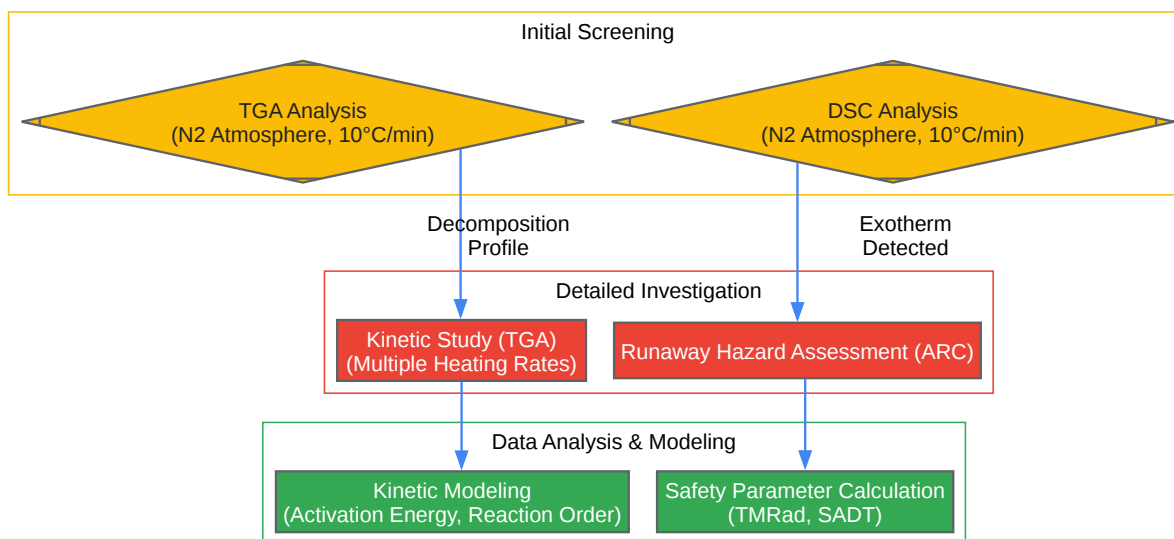
Accelerating Rate Calorimetry (ARC)

- **Objective:** To study the time, temperature, and pressure relationships for a chemical reaction under adiabatic ("no heat loss") conditions, which simulates a worst-case thermal runaway scenario.
- **Apparatus:** An accelerating rate calorimeter.
- **Methodology:**
 - **Sample Preparation:** A known quantity of MDMH is placed in a robust, sealed sample container (a "bomb"), often made of titanium or stainless steel.
 - **Instrument Setup:** The bomb is placed within the calorimeter, which is a heavily insulated and controlled environment. Thermocouples are attached to the bomb to monitor its temperature precisely.
 - **Experimental Mode:** The instrument operates in a "Heat-Wait-Seek" mode.
 - **Heat:** The sample is heated to a specified starting temperature.

- Wait: The system holds the temperature constant for a period to achieve thermal equilibrium.
- Seek: The instrument monitors the sample's temperature for any self-heating (an exothermic reaction). If the rate of temperature rise exceeds a set sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.
- Adiabatic Tracking: Once an exotherm is detected, the heaters in the calorimeter match the sample's temperature, ensuring all heat generated by the reaction remains within the sample.
- Data Collection: The instrument records the temperature and pressure inside the bomb as a function of time until the reaction is complete. This data is used to determine the onset temperature of thermal runaway, the adiabatic temperature rise, and the rate of pressure generation.

Experimental and Logical Workflows

A systematic approach is essential for a thorough evaluation of thermal stability.



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Caption: Thermal stability experimental workflow.

Conclusion

1-(Hydroxymethyl)-5,5-dimethylhydantoin is a thermally sensitive compound whose primary decomposition pathway in formulations is the release of formaldehyde. While specific quantitative thermal analysis data on the pure substance is sparse in the public domain, the established analytical techniques of TGA, DSC, and ARC provide a clear and robust framework for its characterization. A thorough understanding of its thermal properties using these methods is essential for formulation scientists and drug development professionals to ensure the safety, stability, and regulatory compliance of products containing this widely used preservative. Further research to publish detailed TGA, DSC, and ARC data on MDMH would be of significant value to the scientific community.

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